molecular formula C24H24N4O3S B2851368 (6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1040656-84-5

(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2851368
CAS No.: 1040656-84-5
M. Wt: 448.54
InChI Key: MKYQEAWNISMESV-UHFFFAOYSA-N
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Description

The compound (6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a heterocyclic organic compound. It has a molecular weight of 258.3 . The IUPAC name of the compound is 6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Antibacterial Properties : The synthesis of fused heterocyclic thiadiazole compounds, including those with structures similar to the queried compound, has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of a polar group to these compounds has been found to enhance their antibacterial efficacy, suggesting potential applications in developing new antibacterial agents (Guo-qiang Hu et al., 2008).

Antimicrobial and Cytotoxic Activity

  • Antimicrobial Activity : Compounds with structural similarities to the queried compound have demonstrated variable and modest antimicrobial activity against different strains of bacteria and fungi, highlighting their potential as templates for designing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

  • Cytotoxic Activity Against Cancer Cell Lines : Novel compounds bearing imidazo[2,1-b]thiazole scaffolds have been synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Some derivatives have shown potential as inhibitors, indicating their possible use in cancer treatment (H. Ding et al., 2012).

Optical and Material Applications

  • Optical Properties and Material Applications : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives has resulted in compounds with significant Stokes' shifts and varying quantum yields. These findings suggest the utility of such compounds in creating luminescent materials for potential use in low-cost emitter applications (G. Volpi et al., 2017).

Antitubercular and Antifungal Activity

  • Antitubercular and Antifungal Potential : Synthesis of novel thiazolyl pyrazole and benzoxazole derivatives has been explored, with some compounds showing promising antibacterial activities. This research underscores the potential of these compounds in developing new treatments for tuberculosis and fungal infections (V. P. Landage, D. R. Thube, B. Karale, 2019).

Safety and Hazards

The safety information available indicates that this compound may be an irritant . For detailed safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-30-18-7-5-6-17(14-18)19-15-28-21(16-32-24(28)25-19)23(29)27-12-10-26(11-13-27)20-8-3-4-9-22(20)31-2/h3-9,14-16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYQEAWNISMESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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